molecular formula C11H11N3O B13311245 2-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde

2-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13311245
M. Wt: 201.22 g/mol
InChI Key: CFELKGDVGBXNHV-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.

Major Products Formed

    Oxidation: 2-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid.

    Reduction: 2-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, which can be crucial in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the imidazole and pyridine rings, which confer distinct chemical properties. The dimethyl substitution on the imidazole ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-(4,5-dimethylimidazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H11N3O/c1-8-9(2)14(7-13-8)11-10(6-15)4-3-5-12-11/h3-7H,1-2H3

InChI Key

CFELKGDVGBXNHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=C(C=CC=N2)C=O)C

Origin of Product

United States

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